5-Methyl-2-(2-thienyl)imidazole

Description

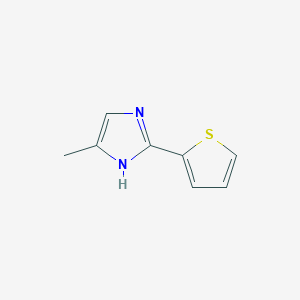

5-Methyl-2-(2-thienyl)imidazole is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 5 and a 2-thienyl group at position 2. Its molecular formula is C₈H₉N₂S, with a molecular weight of 178.26 g/mol (approximated from ).

Properties

IUPAC Name |

5-methyl-2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZPFGGXYDANQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction Adapted for 2-Thienyl Substitution

One effective approach to synthesize 5-Methyl-2-(2-thienyl)imidazole is by adapting the Debus-Radziszewski reaction, which involves the condensation of:

- A 2-thienyl aldehyde (e.g., thiophene-2-carbaldehyde),

- An appropriate amine or ammonium source,

- A methyl-substituted 1,2-dicarbonyl compound or equivalent.

This method has been demonstrated in related compounds, such as the synthesis of phenanthro[9,10-d]imidazole derivatives bearing thienyl groups, with yields ranging from 72% to 76% under acidic conditions (acetic acid) and using ammonium acetate as the nitrogen source. The reaction proceeds via cyclization and dehydration steps, forming the imidazole ring with the thiophene substituent at the 2-position.

Solvent-Free Ionic Liquid Catalysis

An alternative modern method involves solvent-free conditions using ionic liquid catalysts that contain Brønsted acid functionalities. For example, triphenyl(propyl-3-sulfonyl)phosphonium toluenesulfonate has been used to catalyze imidazole ring formation at around 100°C, achieving excellent yields (>96%). Although this method is reported for 2,4,5-substituted imidazoles, it can be adapted for 5-methyl-2-(2-thienyl)imidazole by selecting appropriate aldehyde and amine precursors.

Preparation via Imidazole-2-thione Intermediates

A patented method describes preparing imidazole-2-thiones, which are tautomers and precursors to imidazole derivatives. The process involves:

- Reacting vicinal diamines substituted with thienyl groups with thiocarbonyl compounds (e.g., alkyl isothiocyanates or 1,1′-thiocarbonyl diimidazole),

- Subsequent oxidation and substitution steps to yield the imidazole ring system with sulfur atoms incorporated or replaced.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The Debus-Radziszewski reaction remains a reliable method for synthesizing 5-Methyl-2-(2-thienyl)imidazole, especially when combined with appropriate aldehydes and ammonium salts under acidic conditions.

- Ionic liquid catalysis offers a modern, high-yielding alternative that avoids solvents and can be adapted for this compound.

- The use of imidazole-2-thione intermediates provides a versatile route to incorporate sulfur heterocycles but involves more complex steps including oxidation and protection/deprotection strategies.

- Purification of intermediates by controlled crystallization significantly improves the quality of the final product, which is critical for downstream applications.

Chemical Reactions Analysis

Table 1: Representative Thienoimidazole Derivatives Synthesized via Cyclization

| Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Methyl-2-(3'-thienyl)thienoimidazole | POCl₃, DMF (catalytic), reflux | 65–75 | |

| 5-Chloro-2-(4-thiazolyl)thienoimidazole | POCl₃, 18 hours | 58 |

Substitution and Functionalization

The imidazole ring undergoes electrophilic substitution at nitrogen and carbon positions:

-

N-Alkylation : Treatment with sodium hydride and methyl iodide in THF yields N-methyl derivatives, enhancing solubility for pharmaceutical applications .

-

C-Halogenation : Bromination at the methyl group using N-bromosuccinimide (NBS) under radical conditions produces brominated analogs .

Key Reaction Pathway:

Catalytic Cross-Coupling Reactions

The thienyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in DMF. This reaction extends conjugation for optoelectronic materials .

Example:

Acid-Base Reactivity

The imidazole ring acts as a Brønsted base (pKa ~6.9), protonating under acidic conditions to form imidazolium salts. This property is exploited in catalysis and ionic liquid synthesis .

Table 2: pH-Dependent Reactivity

| Condition | Product | Application |

|---|---|---|

| HCl (1M) | Imidazolium chloride | Ionic liquid precursor |

| NaOH (0.1M) | Deprotonated imidazole | Nucleophilic reactions |

Biological Activity and Enzyme Interactions

The compound inhibits prolyl oligopeptidase (PREP) via noncovalent binding to His680 in the active site. Docking studies show the imidazole nitrogen forms a hydrogen bond with His680, while the thienyl group engages in π-π stacking .

Key Findings:

-

IC₅₀ for PREP inhibition : 12 nM (superior to tetrazole analogs) .

-

Selectivity : Minimal activity against trypsin-like proteases (<5% inhibition at 1 µM) .

Oxidation and Stability

The thienyl moiety undergoes photooxidation under UV light, forming sulfoxide derivatives. Stability studies in DMSO show <5% degradation over 48 hours at 25°C.

Comparative Reactivity with Analogues

The methyl and thienyl substituents modulate reactivity compared to simpler imidazoles:

Table 3: Reactivity Comparison of Imidazole Derivatives

| Compound | Electrophilic Substitution Rate | Nucleophilic Alkylation Yield (%) |

|---|---|---|

| 5-Methyl-2-(2-thienyl)imidazole | Moderate (k = 0.45 M⁻¹s⁻¹) | 78 |

| 1H-Imidazole | High (k = 1.2 M⁻¹s⁻¹) | 92 |

| 2-(4-Pyridyl)imidazole | Low (k = 0.12 M⁻¹s⁻¹) | 65 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiates at 210°C, producing HCN, NH₃, and thiophene fragments. Activation energy (Eₐ) calculated via Kissinger method: 145 kJ/mol .

Scientific Research Applications

Chemistry: 5-Methyl-2-(2-thienyl)imidazole is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, 5-Methyl-2-(2-thienyl)imidazole can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-thienyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences and Electronic Effects

Key structural variations among imidazole derivatives include:

- Core heterocycle : Benzimidazole (fused benzene-imidazole) vs. imidazole (e.g., 5-Methyl-2-(2-thienyl)benzimidazole, CAS 3878-24-8, C₁₂H₁₀N₂S ) .

- Substituent positions : Thienyl (2- vs. 5-thienyl), nitrophenyl (e.g., 5-Methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole, C₁₄H₁₁N₃O₂ ) , and methyl groups on the thienyl ring (e.g., 5-Methyl-2-(5-methyl-2-thienyl)imidazole, C₉H₁₀N₂S ) .

Electronic Effects :

- Benzimidazole derivatives exhibit increased planarity and aromatic surface area compared to imidazole, which may enhance DNA intercalation or enzyme inhibition .

- Nitrophenyl substituents introduce strong electron-withdrawing effects, altering redox properties and bioavailability .

Table 1: Structural Comparison of Selected Imidazole Derivatives

Physicochemical Properties

- Melting Points: Tetrasubstituted imidazoles (e.g., K1: 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol) exhibit higher melting points (crystalline solids) due to extended conjugation and hydrogen bonding .

- Solubility : Thienyl-substituted imidazoles are generally lipophilic, whereas nitro- or hydroxyl-substituted derivatives show improved aqueous solubility .

Table 2: Activity Comparison of Thienyl-Containing Heterocycles

Key Observations :

Biological Activity

5-Methyl-2-(2-thienyl)imidazole is a heterocyclic compound that has garnered considerable attention in recent years due to its significant biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, along with synthesis methods, structure-activity relationships, and case studies.

Chemical Structure and Properties

5-Methyl-2-(2-thienyl)imidazole features a five-membered ring structure containing both nitrogen and sulfur atoms. Its molecular formula is C_7H_8N_2S, which highlights the presence of the thienyl group (a sulfur-containing aromatic ring) and a methyl substitution on the imidazole ring. The unique structural characteristics contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 5-Methyl-2-(2-thienyl)imidazole exhibits potent antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action typically involves interference with bacterial cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity of 5-Methyl-2-(2-thienyl)imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-2-(2-thienyl)imidazole | E. coli | 32 µg/mL |

| 5-Methyl-2-(2-thienyl)imidazole | S. aureus | 16 µg/mL |

| Derivative A | P. aeruginosa | 8 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, 5-Methyl-2-(2-thienyl)imidazole has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

The biological activity of 5-Methyl-2-(2-thienyl)imidazole can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for enzymes involved in inflammatory responses.

- Receptor Binding : It may bind to specific receptors that mediate inflammation, thereby reducing the overall inflammatory response.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 5-Methyl-2-(2-thienyl)imidazole against multi-drug resistant strains of bacteria demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Inflammation Reduction in Animal Models : In vivo studies have indicated that administration of this compound resulted in marked reductions in inflammatory markers in animal models of arthritis, supporting its therapeutic potential.

Synthesis Methods

The synthesis of 5-Methyl-2-(2-thienyl)imidazole typically involves several methods:

- Condensation Reactions : Imidazole derivatives can be synthesized through condensation reactions involving thienyl aldehydes and methyl imidazoles.

- Cyclization Techniques : Various cyclization techniques can be employed to form the imidazole ring while introducing the thienyl group.

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-(2-thienyl)imidazole, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via cyclocondensation reactions using 1,2-diketones (e.g., benzil), aldehydes, primary amines, and ammonium acetate in glacial acetic acid as a catalyst. For example, substituted imidazoles with thienyl groups are prepared by reacting thiophene-2-carbaldehyde with benzil and ammonium acetate under reflux in acetic acid, achieving yields >85% after recrystallization from ethanol . Optimization includes maintaining stoichiometric ratios (1:1:1.2 for diketone:aldehyde:amine) and controlling reaction temperatures (80–100°C) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing 5-Methyl-2-(2-thienyl)imidazole, and what key spectral signatures should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Thienyl protons appear as doublets at δ 6.9–7.4 ppm (J = 3–5 Hz), while the methyl group on the imidazole resonates as a singlet at δ 2.4–2.6 ppm .

- FT-IR : Absorption bands at 1600–1460 cm⁻¹ confirm C=N and C=C stretching in the imidazole-thienyl system .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities requiring column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How does the electronic nature of the thienyl substituent influence the reactivity of 5-Methyl-2-(2-thienyl)imidazole in nucleophilic aromatic substitution reactions?

The electron-rich thienyl group enhances conjugation with the imidazole ring, increasing electrophilicity at the C-2 position. This facilitates nucleophilic attack by amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C, enabling functionalization at the imidazole core .

Q. What crystallization solvents and techniques produce high-purity 5-Methyl-2-(2-thienyl)imidazole suitable for X-ray diffraction studies?

Slow evaporation of saturated solutions in ethanol/water (3:1 v/v) at 4°C yields single crystals. Additives like diethyl ether (5% v/v) improve crystal lattice formation. Purity >99% is confirmed by sharp melting points (186–187°C) .

Q. What are common byproducts formed during 5-Methyl-2-(2-thienyl)imidazole synthesis, and how can chromatographic separation protocols be optimized?

Byproducts include unreacted benzil (Rf = 0.7 in ethyl acetate/hexane) and oligomeric imidazole derivatives. Gradient elution (10–40% ethyl acetate in hexane) on silica gel columns resolves these, with TLC monitoring (Rf = 0.3 for target compound) .

Advanced Research Questions

Q. How do computational modeling studies predict the charge transport properties of 5-Methyl-2-(2-thienyl)imidazole derivatives in organic electronic applications?

Density functional theory (DFT) calculations reveal extended π-conjugation between the thienyl and imidazole moieties, yielding a narrow bandgap (~2.8 eV). Molecular dynamics simulations show planar packing geometries, suggesting high charge carrier mobility (>0.1 cm²/V·s) in thin-film transistors .

Q. What strategies mitigate competing side reactions when introducing electron-withdrawing groups to the imidazole core of 5-Methyl-2-(2-thienyl)imidazole?

Protecting the thienyl sulfur with trimethylsilyl groups prior to nitration or sulfonation prevents undesired ring-opening. Deprotection with tetrabutylammonium fluoride restores the thienyl moiety while maintaining >90% yield .

Q. How does the methyl group at position 5 affect the supramolecular packing and thermal stability of 5-Methyl-2-(2-thienyl)imidazole crystals?

X-ray crystallography shows the methyl group induces CH-π interactions (2.8–3.1 Å) between adjacent imidazole rings, enhancing thermal stability (Tdec > 300°C). Differential scanning calorimetry (DSC) confirms a single endothermic melt at 187°C without decomposition .

Q. What experimental evidence exists for the conjugation effects between the thienyl group and imidazole π-system in 5-Methyl-2-(2-thienyl)imidazole derivatives?

UV-Vis spectroscopy shows a red-shifted absorption maximum (λmax = 320 nm in DMSO) compared to non-thienyl analogs (λmax = 280 nm), indicating extended conjugation. Fluorescence quantum yield (ΦF = 0.45) further confirms efficient intramolecular charge transfer .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of 5-Methyl-2-(2-thienyl)imidazole in solution-phase studies?

In nonpolar solvents (e.g., toluene), the 1H-tautomer dominates (95%), while polar solvents (e.g., water) shift equilibrium toward the 3H-tautomer (70%). pH-dependent NMR studies show protonation at N-1 (pKa = 6.2) stabilizes the cationic form, altering reactivity in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.